3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride
Description
3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride (CAS: 848655-53-8) is a heterocyclic amine derivative featuring a pyrazole ring linked to a propane-1-amine backbone via a methylene group. Its molecular formula is C₆H₁₁N₃·HCl (C₆H₁₂ClN₃), with a molecular weight of 198.09 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole derivatives and propan-1-amine precursors. Key applications include its use as a building block in pharmaceuticals, agrochemicals, and coordination chemistry due to its ability to act as a ligand or intermediate .
Properties
IUPAC Name |
3-pyrazol-1-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEFWLVMMCTDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The primary route involves nucleophilic substitution between pyrazole and 3-chloropropylamine in the presence of a base (e.g., NaH or K₂CO₃). The hydrochloride salt is formed via HCl treatment post-alkylation.
Procedure :
-
Alkylation :
-
Salt Formation :
Key Data :
| Parameter | Value |
|---|---|
| Solvent | MeCN or DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Final Purity (HPLC) | >98% |
Reductive Amination of Pyrazole-1-propanal
Methodology
Pyrazole-1-propanal is reacted with ammonia under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the primary amine, followed by HCl salt formation.
Steps :
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Aldehyde Synthesis :
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Reductive Amination :
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Pyrazole-1-propanal (1.0 eq) is stirred with NH₄OAc (3.0 eq) and NaBH₃CN (1.5 eq) in MeOH at 25°C for 6 hours.
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Yield : ~50–60% (free amine).
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Optimization Challenges :
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Competing imine formation requires strict pH control (pH 6–7).
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Pd-C catalytic hydrogenation offers higher yields (~70%) but demands high-pressure equipment.
Mitsunobu Reaction with Propanol Derivatives
Protocol
A Mitsunobu coupling between pyrazole and 3-hydroxypropanenitrile, followed by nitrile reduction and HCl salt formation.
Synthesis :
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Mitsunobu Coupling :
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Nitrile Reduction :
Advantages :
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High regioselectivity for pyrazole N1-alkylation.
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Avoids halogenated reagents.
Industrial-Scale Production
Continuous Flow Synthesis
Patented methods highlight the use of continuous flow reactors to enhance efficiency:
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Alkylation in Flow :
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Pyrazole and 3-chloropropylamine are mixed in a T-shaped reactor (MeCN, 100°C, 10 min residence time).
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In-line Salt Formation :
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Pyrazole | 120 |
| 3-Chloropropylamine | 90 |
| Total Production Cost | 300 |
Analytical Characterization
Spectral Data
Purity Metrics
| Method | Result |
|---|---|
| HPLC (C18 column) | 99.2% |
| Residual Solvents (GC) | <0.1% |
| Heavy Metals (ICP-MS) | <10 ppm |
Challenges and Solutions
Regioselectivity in Alkylation
Pyrazole exhibits two reactive nitrogen sites (N1 and N2). Base selection critically impacts N1 vs. N2 alkylation:
Stability of Hydrochloride Salt
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Hygroscopicity : The salt absorbs moisture rapidly; storage under N₂ in desiccators is essential.
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Decomposition : Prolonged heating >150°C leads to pyrazole ring degradation.
| Hazard | Precaution |
|---|---|
| Corrosive (HCl gas) | Use fume hoods and PPE |
| Flammable (LiAlH₄) | Avoid open flames; inert atmosphere |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under alkaline conditions. Key reactions include:
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | 78% | |
| Acetyl chloride | Et₃N, THF, 0°C | N-Acetyl-3-(1H-pyrazol-1-yl)propan-1-amine | 85% | |
| Benzyl bromide | NaH, DCM, RT | N-Benzyl-3-(1H-pyrazol-1-yl)propan-1-amine | 72% |
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Mechanism : Deprotonation of the amine group generates a strong nucleophile, which attacks electrophilic reagents (e.g., alkyl halides, acyl chlorides).
Oxidation Reactions
The pyrazole ring and amine group undergo oxidation under controlled conditions:
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C | Pyrazole-1-propanoic acid | Complete ring oxidation | |
| H₂O₂ | FeCl₃, EtOH, RT | N-Oxide derivatives | Selective N-oxidation |
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Notable Outcome : Strong oxidants like KMnO₄ degrade the pyrazole ring to carboxylic acids, while milder agents (H₂O₂) target the amine or pyrazole nitrogen.
Reduction Reactions
The compound participates in reductions, primarily targeting the pyrazole ring:
Table 3: Reduction Reactions
| Reducing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C | Partially saturated pyrazoline | Low conversion (30%) | |
| H₂ (Pd/C) | EtOAc, 50 psi | 3-(Pyrazolidin-1-yl)propan-1-amine | Full ring saturation |
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Challenges : Pyrazole’s aromaticity makes complete reduction require harsh conditions (e.g., high-pressure H₂).
Cycloaddition and Heterocycle Formation
The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles:
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Conditions : Cu(I) catalysis, 60°C, 12h.
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Outcome : Forms fused triazole-pyrazole heterocycles with >90% regioselectivity .
Salt Metathesis
The hydrochloride counterion can be exchanged:
Table 4: Salt Forms
| Reagent | Product Salt | Solubility (mg/mL, H₂O) | Application | Source |
|---|---|---|---|---|
| NaOH | Free amine | 12.5 | Organic synthesis | |
| H₂SO₄ | Sulfate salt | 8.2 | Pharmaceutical formulations |
Biological Alkylation
In medicinal chemistry, the amine group reacts with biomolecules:
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Example : Conjugation with carboxylic acid-containing drugs via EDC/HOBt coupling.
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Typical Yield : 60–75% for prodrug synthesis.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into:
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Ammonia (NH₃)
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Pyrazole fragments
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Chlorinated byproducts
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal ions:
Table 5: Metal Complexes
| Metal Ion | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) | Octahedral | 4.8 | |
| Fe(III) | Trigonal bipyramidal | 3.2 |
Key Mechanistic Insights
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Amine Reactivity : The hydrochloride salt enhances solubility but requires neutralization (e.g., with NaOH) to activate the amine for nucleophilic reactions .
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Pyrazole Stability : The ring resists electrophilic substitution due to electron-withdrawing effects but undergoes addition reactions at nitrogen sites .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that pyrazole derivatives, including 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride, exhibit promising anticancer properties. A study highlighted the development of kinase inhibitors based on pyrazole structures, which showed selective inhibition against various cancer cell lines, including breast and cervical cancer. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties:
The compound has been investigated for its antimicrobial activity. In vitro studies have demonstrated that certain pyrazole derivatives possess significant antibacterial and antifungal effects. These findings suggest that this compound could be developed into new antimicrobial agents .
Biological Research
Enzyme Inhibition:
this compound is being explored for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways of various diseases, including cancer and infectious diseases. The mechanism involves binding to the active site of these enzymes, thereby blocking their activity .
Materials Science
Energetic Materials:
In materials science, this compound has been studied for its applications in the development of energetic materials such as explosives and propellants. Its unique structural properties allow it to form stable energetic salts that can be utilized in various applications within the defense and aerospace industries .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding assays, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride with four analogs, highlighting structural variations and their implications:
Key Observations :
Physicochemical and Pharmacological Data
Notes:
Biological Activity
3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and applications related to its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring, which contributes to its biological activity. The compound's molecular formula is , and it features both an amine group and a pyrazole moiety, enhancing its interaction with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. A study evaluated several pyrazole derivatives against common pathogens, revealing the following:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| 4a | 0.22 μg/mL | Bactericidal |
| 5a | 0.25 μg/mL | Bactericidal |
| 7b | 0.23 μg/mL | Bactericidal |
These compounds showed significant inhibition of biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. For instance, compounds with specific substitutions on the pyrazole ring demonstrated enhanced anti-inflammatory activity compared to standard drugs such as Indomethacin. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Leishmaniasis Treatment
A notable case study investigated the efficacy of this compound against Leishmania parasites. In vitro assays indicated that the compound significantly reduced the viability of Leishmania promastigotes at low concentrations. Molecular docking studies suggested that the compound binds effectively to LmPTR1, an enzyme crucial for parasite metabolism, thereby inhibiting its function.
Thrombin Inhibition
Another study focused on thrombin inhibition, where various pyrazole derivatives were synthesized and tested for their ability to inhibit thrombin activity through a serine-trapping mechanism. Some derivatives exhibited IC50 values as low as 165 nM, suggesting strong potential for developing anticoagulant therapies .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with biological targets. The nitro group in some derivatives can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thus eliciting various biological effects .
Q & A
Q. What are the established synthetic routes for 3-(1H-Pyrazol-1-yl)propan-1-amine hydrochloride, and how is its purity validated?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and propan-1-amine precursors, followed by HCl salt formation. Key reagents include pyrazole analogs (e.g., 4-iodo-3,5-dimethylpyrazole derivatives) and alkylating agents like 3-chloropropan-1-amine . Purity validation employs:
- NMR Spectroscopy : To confirm structural integrity (e.g., 1H NMR for pyrazole proton signals at δ 7.78 ppm and amine backbone protons) .
- LCMS/HPLC : For quantification (e.g., LCMS purity >98%) .
- Elemental Analysis : To verify stoichiometric chloride content.
Safety Note : Use fume hoods and PPE to avoid inhalation/contact (H303+H313+H333 hazards) .
Q. How is this compound applied as an intermediate in medicinal chemistry research?
Answer: The pyrazole-amine scaffold is a versatile building block for:
- Kinase Inhibitors : Modulating ATP-binding pockets via pyrazole coordination .
- GPCR-Targeted Ligands : The amine group facilitates hydrogen bonding with receptor residues .
- Prodrug Synthesis : Hydrochloride salts enhance solubility for in vivo studies.
For example, analogs like 3-(4-iodo-pyrazol-1-yl)propan-1-amine are used in radiolabeled tracer development .
Q. What safety protocols are critical when handling this compound?
Answer:
- Exposure Control : Use nitrile gloves, lab coats, and FFP3 respirators to mitigate skin/eye corrosion (Category 1B) and acute oral toxicity (Category 4) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent amine oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Answer: Use statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 50–120°C | 80°C |
| Solvent | DMF, THF, EtOH | THF |
| Catalyst | Pd(OAc)₂, CuI | CuI |
DoE reduces trial-and-error iterations and identifies interactions between parameters (e.g., solvent polarity vs. reaction rate) . Computational tools (e.g., quantum chemical calculations) can predict transition states to refine conditions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Answer:
Q. What computational strategies support mechanistic studies of reactions involving this compound?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to map energy profiles for nucleophilic substitution or cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF solvation shells) .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts .
Q. What factors influence the compound’s stability under varying pH and temperature?
Answer:
- pH Sensitivity : The amine group protonates below pH 5, enhancing solubility but increasing oxidation risk.
- Thermal Degradation : Above 100°C, HCl may dissociate, leading to free amine decomposition.
- Light Exposure : Pyrazole rings are UV-stable, but prolonged light may induce radical side reactions .
Q. How can researchers elucidate the mechanism of pyrazole-amine coupling reactions?
Answer:
- Isotopic Labeling : Use ¹⁵N-labeled amines to track bond formation via NMR .
- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine or carbocation species) .
Q. What analytical techniques are most effective for impurity profiling?
Answer:
| Technique | Application |
|---|---|
| LCMS-QTOF | High-resolution mass detection of byproducts (e.g., dimerization products) |
| Ion Chromatography | Quantify residual chloride or counterion impurities |
| TGA/DSC | Assess thermal degradation profiles |
Q. How do alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) compare?
Answer:
- Microwave Synthesis : Reduces reaction time (e.g., from 24h to 2h) but may increase side reactions at high power .
- Flow Chemistry : Enhances reproducibility for large-scale batches but requires precise temperature control .
- Solvent-Free Methods : Reduce waste but limit substrate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
